Cas no 1226178-01-3 (5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine)

5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 化学的及び物理的性質
名前と識別子
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- 1226178-01-3
- 5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine
- EN300-1850803
- 5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine
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- MDL: MFCD16303401
- インチ: 1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
- InChIKey: XATBVWUEKCUOLF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C2=CN=C(N)O2)C=C1C
計算された属性
- 精确分子量: 192.06989108g/mol
- 同位素质量: 192.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 52Ų
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1850803-0.05g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 0.05g |
$983.0 | 2023-08-31 | ||
Enamine | EN300-1850803-2.5g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 2.5g |
$2295.0 | 2023-08-31 | ||
Enamine | EN300-1850803-10.0g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1850803-0.25g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 0.25g |
$1078.0 | 2023-08-31 | ||
Enamine | EN300-1850803-1g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 1g |
$1172.0 | 2023-08-31 | ||
Enamine | EN300-1850803-10g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 10g |
$5037.0 | 2023-08-31 | ||
Enamine | EN300-1850803-5g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 5g |
$3396.0 | 2023-08-31 | ||
Enamine | EN300-1850803-0.1g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 0.1g |
$1031.0 | 2023-08-31 | ||
Enamine | EN300-1850803-1.0g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1850803-5.0g |
5-(4-fluoro-3-methylphenyl)-1,3-oxazol-2-amine |
1226178-01-3 | 5g |
$3396.0 | 2023-06-02 |
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amine 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
5-(4-Fluoro-3-methylphenyl)-1,3-oxazol-2-amineに関する追加情報
5-(4-Fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine: A Comprehensive Overview
5-(4-Fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine (CAS No: 1226178-01-3) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one nitrogen and one oxygen atom. The presence of a fluorine atom and a methyl group on the aromatic ring introduces intriguing electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine involves a multi-step process that typically begins with the preparation of the aromatic precursor. Recent advancements in catalytic methods have enabled more efficient pathways for constructing the oxazole ring. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the heterocyclic core, significantly improving yield and purity. These developments underscore the importance of continuous innovation in synthetic methodologies to meet the growing demand for this compound in both academic and industrial settings.
Structurally, 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine features a substituted phenyl group attached to the oxazole ring via a carbon chain. The fluorine atom at position 4 and the methyl group at position 3 on the phenyl ring contribute to its unique electronic characteristics. Fluorine's electronegativity imparts electron-withdrawing effects, while the methyl group introduces electron-donating properties through inductive effects. This interplay between electron-withdrawing and donating groups results in a molecule with versatile reactivity, making it an attractive candidate for further functionalization.
Recent studies have highlighted the potential of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine as a building block in drug discovery efforts. Its ability to form hydrogen bonds due to the amine group at position 2 makes it an ideal candidate for interactions with biological targets such as enzymes and receptors. Researchers have reported promising results in preliminary assays targeting various disease states, including cancer and neurodegenerative disorders.
In addition to its role in medicinal chemistry, 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine has found applications in materials science. Its ability to undergo polymerization under specific conditions has led to its use in developing advanced materials with tailored properties. For example, recent work has demonstrated its utility in creating stimuli-responsive polymers that exhibit reversible changes in physical properties upon exposure to external stimuli such as light or temperature.
The synthesis of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine typically involves a combination of nucleophilic aromatic substitution and cyclization reactions. The introduction of substituents on the phenyl ring requires precise control over reaction conditions to ensure regioselectivity and avoid unwanted byproducts. Recent advancements in asymmetric synthesis techniques have also been explored to access enantiomerically enriched versions of this compound, which are highly desirable for pharmacological studies.
From an environmental perspective, researchers have investigated the biodegradation pathways of 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine under various conditions. Understanding its persistence in different ecosystems is crucial for assessing its potential impact on human health and the environment. Initial findings suggest that under aerobic conditions, microbial communities can effectively metabolize this compound into less harmful byproducts.
In conclusion, 5-(4-fluoro-3-methylphenyl)-1,3-Oxazol-2-Amine (CAS No: 1226178
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